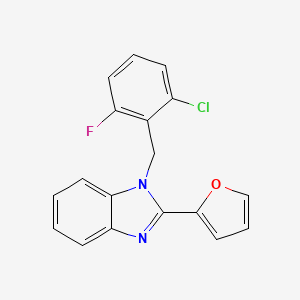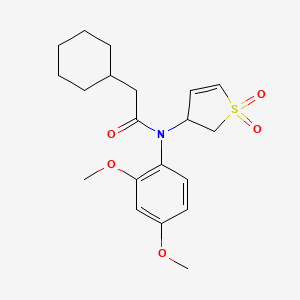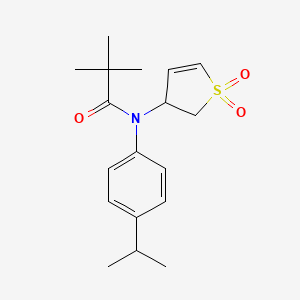![molecular formula C26H33N3O2 B11415060 N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11415060.png)
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole core, a cyclohexanecarboxamide group, and a methylphenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Methylphenoxypropyl Side Chain: This step involves the reaction of the benzodiazole intermediate with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Cyclohexanecarboxamide Group: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole and cyclohexanecarboxamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and cyclohexanecarboxamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of benzodiazole derivatives with biological targets. It may also serve as a probe for investigating the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the cyclohexanecarboxamide group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(2-methylphenoxy)-N-[3-(2-methylphenoxy)propyl]-1-propanamine hydrochloride
- 3-methyl-N-[3-(2-methylphenoxy)propyl]-1-butanamine hydrochloride
Uniqueness
N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of a benzodiazole core and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C26H33N3O2 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H33N3O2/c1-20-9-7-12-22(19-20)31-18-8-17-29-24-14-6-5-13-23(24)28-25(29)15-16-27-26(30)21-10-3-2-4-11-21/h5-7,9,12-14,19,21H,2-4,8,10-11,15-18H2,1H3,(H,27,30) |
InChI Key |
WGSDEFQPQMNFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-methylphenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B11414978.png)

![2-({3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}sulfanyl)-1H-benzimidazole](/img/structure/B11415003.png)



![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11415039.png)
![Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11415042.png)
![N-(4-ethoxyphenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)sulfanyl]acetamide](/img/structure/B11415049.png)
![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415054.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415063.png)
![(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11415077.png)
![2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B11415080.png)
![3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11415093.png)
